molecular formula C48H57FeP3 B6310393 1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene CAS No. 1313012-94-0

1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene

Cat. No.: B6310393
CAS No.: 1313012-94-0
M. Wt: 782.7 g/mol
InChI Key: KDEFUPRXCLGNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is a complex organophosphine compound. Organophosphines are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals. This particular compound features a ferrocene backbone, which is known for its stability and unique electronic properties.

Scientific Research Applications

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications, including:

    Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

    Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:

    Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphine Groups: The phosphine groups are introduced through a series of substitution reactions. For example, diphenylphosphine and di-i-propylphosphine can be attached to the ferrocene backbone using appropriate reagents and catalysts.

    Tertiary Butylation: The t-butyl groups are introduced through alkylation reactions, often using t-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex organophosphine compounds often involve:

    Batch Synthesis: Small-scale batch synthesis in specialized reactors.

    Purification: Purification through techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reducing Agents: Hydrides, such as lithium aluminum hydride.

    Catalysts: Transition metal catalysts, such as palladium or platinum complexes.

Major Products

The major products formed from these reactions include:

    Phosphine Oxides: Formed through oxidation.

    Substituted Phosphines: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves:

    Coordination to Metal Centers: The phosphine groups coordinate to metal centers, forming stable complexes.

    Electron Donation: The compound acts as an electron donor, stabilizing metal centers in various oxidation states.

    Catalytic Activity: The metal complexes formed can catalyze various organic reactions, such as hydrogenation, cross-coupling, and more.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, known for its stability and versatility.

    1,2-Bis(diphenylphosphino)ethane: Another common ligand, used in various catalytic processes.

    Triphenylphosphine: A simpler phosphine ligand, used in many organic transformations.

Uniqueness

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its:

    Steric Bulk: The t-butyl and di-i-propyl groups provide significant steric bulk, influencing the reactivity and selectivity of the compound.

    Electronic Properties: The ferrocene backbone imparts unique electronic properties, making it suitable for specific applications in catalysis and material science.

Properties

InChI

InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEFUPRXCLGNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P([C]1[CH][CH][C]([CH]1)C(C)(C)C)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57FeP3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene
Reactant of Route 2
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene
Reactant of Route 3
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene
Reactant of Route 4
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene
Reactant of Route 5
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene
Reactant of Route 6
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.